1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.32 g/mol . This compound features a piperazine ring substituted with a sulfonyl group attached to a 1,2-dimethylimidazole moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1,2-dimethylimidazole with piperazine in the presence of a sulfonylating agent. One common method involves the use of 1,2-dimethylimidazole-4-sulfonyl chloride as the sulfonylating agent . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylimidazole-4-sulfonyl chloride: A precursor in the synthesis of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine.
1-methylimidazole-2-sulfonyl chloride: Another sulfonylating agent with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a sulfonyl-imidazole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-8-11-9(7-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCFFKAPVSHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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